Siremadlin specifically binds to the p53-binding pocket on the MDM2 protein. Under normal conditions, MDM2 regulates p53 by tagging it for proteasomal degradation, keeping its levels low. In many cancer cells, this pathway remains intact, but the cancer relies on high MDM2 activity to suppress p53's tumor-suppressing functions. By blocking this interaction, this compound prevents p53 degradation, leading to its accumulation and activation [1] [2].
The following diagram illustrates the signaling pathway and biological outcomes triggered by this compound:
This compound inhibits MDM2, leading to p53 accumulation and activation of downstream pathways.
The specific downstream effects depend on the dosing regimen. Pulsed high-dose treatment strongly induces the pro-apoptotic protein PUMA, leading to rapid apoptosis. In contrast, fractionated low-dose treatment primarily induces p21, leading to cell cycle arrest [1].
The first-in-human Phase I study established recommended doses for future studies and provided initial evidence of clinical activity [3] [1].
Dosing Regimens and Efficacy The table below summarizes key dosing regimens from the Phase I study and their observed antitumor activity.
| Regimen Code | Schedule | Recommended Dose for Expansion (RDE) | Observed Activity (at RDE) |
|---|
| 1A | Day 1 of a 21-day cycle [3] [1] | Solid tumors: Not defined Hematologic: 250 mg [3] | AML: ORR 20% (95% CI, 4.3–48.1) [3] | | 1B | Days 1 & 8 of a 28-day cycle [3] [1] | Solid tumors: 120 mg [3] [1] Hematologic: 120 mg [3] | Solid tumors: ORR 10.3% (95% CI, 2.2–27.4) AML: ORR 4.2% (95% CI, 0.1–21.1) [3] | | 2C | Days 1-7 of a 28-day cycle [3] [1] | Hematologic: 45 mg [3] | AML: ORR 22.2% (95% CI, 8.6–42.3) [3] |
Safety and Tolerability The safety profile was characterized by on-target adverse events, primarily myelosuppression [3] [1].
For scientists designing in vitro experiments to evaluate this compound, the following protocols provide a starting point.
In Vitro Cell Viability Assay This protocol is used to assess the sensitivity of cancer cell lines to this compound.
Western Blot Analysis of Mechanism This protocol confirms target engagement and activation of the p53 pathway.
This compound continues to be investigated in clinical trials, with several key areas of focus:
Siremadlin functions by disrupting a key regulatory interaction in cancer cells [1] [2].
The following diagram illustrates this core mechanism and its cellular consequences:
This compound inhibits MDM2, stabilizing p53 to trigger anti-cancer pathways.
Preclinical studies demonstrated that this compound's efficacy is strictly dependent on TP53 status and showed potent activity across multiple cancer models.
| Cancer Model | TP53 Status | Key Experimental Readout | Efficacy (IC₅₀ or Effect) | Source |
|---|---|---|---|---|
| B-cell Leukemia (CLL) | Wild-type | Cell viability (XTT assay), Apoptosis | Sensitive (Dose-dependent growth inhibition) | [1] |
| B-cell Leukemia (CLL) | Mutant / Homozygous KO | Cell viability (XTT assay) | Resistant (Significant resistance) | [1] |
| Various Solid Tumors (Xenograft models) | Wild-type | Tumor regression (in vivo) | Effective tumor regression with various dosing schedules | [2] |
| General p53 wild-type cancer cell lines | Wild-type | Cell cycle arrest & Apoptosis | Robust, p53-dependent activity; highly selective across cell line panels | [2] |
The methodology from the CLL study provides a representative example of a standard preclinical workflow for evaluating this compound [1].
This compound's preclinical profile supported its advancement into clinical trials and informed trial design [3] [2].
The p53 tumor suppressor protein acts as a critical "guardian of the genome," regulating cell cycle arrest, DNA repair, and apoptosis in response to cellular stress [1]. Murine Double Minute 2 (MDM2, or HDM2 in humans) is a primary negative regulator of p53, forming an essential feedback loop [1].
The diagram below illustrates the core components and dynamics of this regulatory loop.
The p53-MDM2 interaction represents a highly validated target for cancer therapy, particularly in tumors that retain the wild-type TP53 gene [2].
This compound (HDM201) is a second-generation, selective small-molecule inhibitor designed to disrupt the p53-MDM2 interaction [3]. By binding to the p53-pocket on MDM2, it prevents MDM2 from inactivating p53, leading to p53 stabilization and activation of its tumor-suppressive transcriptional programs [2].
Key Preclinical and Clinical Findings for this compound:
| Aspect | Experimental Model/Patient Population | Key Findings & Quantitative Data |
|---|---|---|
| Mechanism of Action | TP53 wild-type & heterozygous KO B-cell lines [3] | Stabilizes p53 protein; induces apoptosis in sensitive models. |
| Efficacy & Selectivity | Nalm-6 B-cell line (isogenic TP53 variants) [3] | IC50: TP53 wild-type and heterozygous cells were sensitive; homozygous TP53-KO and mutant cells exhibited significant resistance. |
| Clinical Activity | Advanced wild-type TP53 solid tumors & acute leukemia (Phase I trial) [3] | Established a consistent safety profile and showed preliminary anti-leukemic activity, particularly in Acute Myeloid Leukemia (AML). |
| Combination Therapy | Well-differentiated/dedifferentiated liposarcoma (Phase Ib trial) [3] | Co-targeting with Ribociclib (CDK4/6 inhibitor) showed manageable toxicity and early signs of antitumor activity. |
This compound is one of several MDM2 inhibitors that have advanced to clinical trials. The table below summarizes other key candidates, their developers, and latest clinical data.
| Inhibitor (Code Name) | Developer | Highest Phase & Status (as of 2025) | Notable Recent Data (Source) |
|---|---|---|---|
| Alrizomadlin (APG-115) | Ascentage Pharma | Phase II | ORR: 16.7%, DCR: 100% in advanced Adenoid Cystic Carcinoma (ACC) as monotherapy [4]. Combined with PD-1 inhibitor showed activity in MPNST and liposarcoma [4]. |
| This compound (HDM201) | Novartis | Phase I/II | Multiple ongoing trials in AML and solid tumors, both as monotherapy and in combinations [3]. |
| RG7112 | Roche | Phase I | First MDM2 inhibitor to enter clinical trials [2]. |
| Idasanutlin (RG7388) | Roche | Phase III | A more potent successor to RG7112; activity studied in combination regimens [2]. |
| KRT-232 (Navtemadlin) | Sun Pharma / Kartos Therapeutics | Phase III | A non-imidazoline inhibitor; clinical development ongoing for Merkel cell carcinoma and myelofibrosis. |
The methodologies below are standard protocols used to investigate the biological effects and efficacy of MDM2 inhibitors like this compound.
This protocol validates the p53-dependent mechanism of action and determines compound potency [3].
This experiment tests whether MDMX (MDM4), a homolog of MDM2, also contributes to p53 inactivation and if its inhibition cooperates with MDM2 blockers [5].
This method evaluates the functional outcome of p53 stabilization by measuring the expression of its downstream target genes [5] [3].
Beyond the core feedback loop, MDM2 and p53 engage in complex crosstalk with other signaling pathways, most notably the NF-κB pathway.
This intricate crosstalk means that therapeutic MDM2 inhibition can have pleiotropic effects, potentially influencing cancer cell survival, the tumor microenvironment, and anti-tumor immunity through NF-κB modulation [6] [7].
Combination therapy is a cornerstone of modern oncology, aiming to enhance efficacy, overcome resistance, and improve patient outcomes. The combination of MDM2 and MEK inhibitors represents a rationally designed strategy targeting two crucial pathways in cancer cell survival and proliferation.
Preclinical evidence suggests a synergistic interaction between these two drug classes. Mechanistically, this may be explained by DUSP6 suppression in BRAF-mutant, p53-wild-type cells, leading to increased p53 phosphorylation and synergistic induction of pro-apoptotic proteins like PUMA and BIM [4]. This combination is particularly relevant for cancers such as melanoma, colorectal carcinoma, and acute myeloid leukemia (AML) with specific genetic profiles [4] [1] [5].
A critical first step is the quantitative evaluation of drug interactions in vitro. Different models can be applied, and consistency across models indicates a strong synergistic effect.
Table 1: Models for Quantifying Drug Synergy in Vitro
| Model/Metric | Description | Synergy Interpretation | Reported Value for this compound + Trametinib |
|---|---|---|---|
| MuSyC (β parameter) | Concentration-independent; measures % increase in maximal efficacy over the best single agent. | β > 0 indicates synergistic efficacy [4]. | 23.12% [4] [6] |
| SynergyFinder (δ score) | Concentration-dependent; measures average % increase in combination response over model expectation. | δ ≥ 5 indicates synergism [4]. | 7.48% (Bliss model) [4] [6] |
| Loewe Additivity | Assumes drugs act on the same target. | Combination Index (CI) < 1 indicates synergy [4]. | Data not provided in search results |
| Bliss Independence | Assumes drugs act independently. | Combination Index (CI) < 1 indicates synergy [4]. | Data not provided in search results |
Objective: To quantify the synergistic cytotoxicity of this compound and Trametinib in a melanoma cell line (e.g., A375).
Materials:
Method:
Translating in vitro synergy to in vivo efficacy requires accounting for pharmacokinetic (PK) and pharmacodynamic (PD) interactions using modeling approaches.
Objective: To predict human PK/PD and tumor reduction for the this compound and Trametinib combination using a physiologically-based pharmacokinetic/pharmacodynamic (PBPK/PD) model [7].
Workflow:
The diagram below illustrates this translational workflow.
Clinical investigation of this combination is already underway, informing protocol design.
Table 2: Clinical Dosing and Trial Design Considerations
| Aspect | This compound (HDM201) | Trametinib |
|---|
| Established Single-Agent Doses | Various regimens tested:
Objective: To determine the Recommended Phase 2 Dose (RP2D) for the this compound and Trametinib combination.
Trial Design:
The diagram below summarizes the key signaling pathways targeted by this combination therapy.
The combination of this compound and Trametinib is a scientifically rational strategy with demonstrated preclinical synergy. Successfully translating this combination from bench to bedside requires a structured protocol encompassing robust in vitro synergy quantification, advanced PBPK/PD modeling for prediction, and carefully designed clinical trials that account for the unique pharmacokinetics and toxicity profiles of both drugs. The ongoing clinical trials will be pivotal in validating this approach and defining its role in the treatment of specific cancer genotypes.
Liposarcoma represents a malignant tumor originating from adipose tissue, accounting for 15%–20% of all soft tissue sarcomas in adults. The disease encompasses multiple histologic subtypes with distinct molecular features and clinical behaviors. The well-differentiated (WDLPS) and dedifferentiated (DDLPS) subtypes are characterized by a consistent genetic abnormality: amplification of the 12q13-15 chromosomal region, which leads to concurrent overexpression of the MDM2 and CDK4 oncogenes. This amplification event occurs in approximately 90% of WDLPS/DDLPS cases, making these genes prime therapeutic targets. The molecular pathogenesis of these subtypes involves MDM2-mediated degradation of the p53 tumor suppressor protein and CDK4-driven cell cycle progression through phosphorylation and inactivation of the retinoblastoma (Rb) protein. This coordinated oncogenic signaling effectively disables two critical tumor suppressor pathways, enabling uncontrolled cellular proliferation and survival.
The rationale for co-targeting both MDM2 and CDK4/6 stems from the frequent co-amplification of these genes in WDLPS/DDLPS and their complementary roles in driving tumorigenesis. CDK4/6 forms complexes with cyclin D to phosphorylate Rb, releasing E2F transcription factors that promote S-phase entry, while MDM2 regulates p53 stability, a key mediator of cell cycle arrest and apoptosis. Dual inhibition creates a synthetic lethal interaction in liposarcoma cells with these specific genetic alterations, potentially enhancing antitumor efficacy while limiting compensatory mechanisms that could drive resistance. Proof-of-concept for this approach comes from a phase Ib clinical trial demonstrating that the combination of siremadlin (MDM2 inhibitor) and ribociclib (CDK4/6 inhibitor) shows manageable toxicity and early signs of antitumor activity in patients with advanced WDLPS or DDLPS who had progressed on prior systemic therapy.
Table 1: Liposarcoma Subtypes and Key Molecular Characteristics
| Subtype | Frequency | Key Genetic Alterations | Clinical Behavior |
|---|---|---|---|
| WDLPS | 40%-45% of LPS | MDM2/CDK4 amplification (12q13-15) | Slow growth, local recurrence, minimal metastasis |
| DDLPS | 15%-20% of LPS | MDM2/CDK4 amplification, additional genomic complexity | Aggressive, higher metastatic potential |
| MLPS | 20%-30% of LPS | FUS-DDIT3 or EWSR1-DDIT3 fusion | Intermediate, metastasis to unusual sites |
| PLPS | 5%-10% of LPS | Complex karyotype, RB/TP53 mutations | Highly aggressive, poor prognosis |
The clinical proof-of-concept for MDM2 and CDK4/6 co-inhibition was established in a phase Ib dose-escalation study (NCT02143635) that evaluated this compound and ribociclib in patients with locally advanced or metastatic WDLPS or DDLPS. The trial employed three different dosing regimens to determine the maximum tolerated dose (MTD) and recommended dose for expansion (RDE). The RDE was established as this compound 120 mg administered once every 3 weeks plus ribociclib 200 mg once daily in a 3-week cycle (2 weeks on, 1 week off). Among 74 enrolled patients, the combination demonstrated encouraging antitumor activity with three patients achieving partial responses and 38 achieving stable disease. The median duration of exposure was 13 weeks (range: 1–174 weeks), indicating acceptable tolerability for the population.
The dose-limiting toxicities observed were primarily Grade 3/4 hematologic events, consistent with the mechanism of action of both drugs in disrupting cell cycle progression. These included neutropenia, thrombocytopenia, and anemia. Notably, one treatment-related death occurred due to hematotoxicity, highlighting the importance of careful patient monitoring and supportive care measures. The therapeutic window for this combination appears manageable with appropriate dose modifications and monitoring. The observed clinical efficacy provides strong rationale for further investigation of this targeted approach in liposarcoma models to optimize dosing schedules and identify predictive biomarkers of response.
Table 2: Key Efficacy Outcomes from Phase Ib Clinical Trial of this compound + Ribociclib
| Parameter | Regimen A | Regimen B (RDE) | Regimen C | Overall |
|---|---|---|---|---|
| Patients Enrolled | Not specified | Not specified | Not specified | 74 |
| Recommended Dose | Not selected | This compound 120 mg Q3W + Ribociclib 200 mg QD | Not selected | - |
| Partial Responses | - | - | - | 3 |
| Stable Disease | - | - | - | 38 |
| Treatment Duration | - | - | - | Median 13 weeks (range: 1-174) |
| DLTs | - | - | - | 10 patients (primarily G3/4 hematologic) |
Preclinical models of liposarcoma are essential tools for evaluating the efficacy, mechanism of action, and potential resistance mechanisms of targeted therapies like the this compound and ribociclib combination. The most relevant models for WDLPS/DDLPS research include patient-derived cell lines, patient-derived xenografts (PDX), and genetically engineered mouse models (GEMMs). Patient-derived cell lines retain the characteristic MDM2 and CDK4 amplifications found in human tumors and provide a scalable system for initial drug screening and mechanism studies. However, these models may adapt to in vitro culture conditions, potentially altering their biological characteristics. For this reason, PDX models—created by implanting patient tumor fragments into immunocompromised mice—better preserve the original tumor's histology, genetics, and heterogeneity. These models are particularly valuable for assessing in vivo efficacy and pharmacokinetic/pharmacodynamic relationships.
The selection of appropriate models should be guided by the specific research question. For initial efficacy assessment, established cell lines with documented MDM2/CDK4 amplification status (such as LPS141, DDLS8817, and SW872) provide a reproducible system. For more translational studies aimed at informing clinical trial design, PDX models that recapitulate the dedifferentiated histology and metastatic potential of human DDLPS are preferred. Recently, the development of GEMMs that spontaneously develop liposarcomas with MDM2 and CDK4 amplifications offers the opportunity to study tumorigenesis in an immunocompetent environment, potentially providing insights into how the tumor microenvironment modulates treatment response. Each model system has distinct advantages and limitations that must be considered when designing experimental workflows for evaluating combination therapies.
Table 3: Preclinical Models for Liposarcoma Research
| Model Type | Examples | Advantages | Limitations |
|---|---|---|---|
| Cell Lines | LPS141, DDLS8817, SW872 | High throughput, genetic manipulation feasible | Adapted to culture, may not reflect tumor heterogeneity |
| Patient-Derived Xenografts (PDX) | Various from patient samples | Preserves tumor heterogeneity and architecture | Time-consuming, expensive, requires immunocompromised hosts |
| Genetically Engineered Mouse Models (GEMMs) | Spontaneous MDM2/CDK4-driven models | Intact immune system, de novo tumorigenesis | Variable penetrance, may not fully recapitulate human disease |
Liposarcoma cell lines (e.g., LPS141, DDLS8817) should be maintained in recommended media (typically RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptromycin at 37°C in a 5% CO₂ atmosphere. Culture conditions must be optimized for each cell line, and mycoplasma testing should be performed regularly. Cells should be harvested during logarithmic growth phase for all experiments. For compound preparation, this compound and ribociclib should be dissolved in DMSO to create 10 mM stock solutions, which can be stored at -20°C for up to 3 months. Further dilutions should be prepared in complete cell culture medium immediately before use, ensuring that the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity. Include vehicle controls with equivalent DMSO concentrations in all experiments.
Cell viability should be assessed using validated methods such as CellTiter-Glo Luminescent Cell Viability Assay, which measures ATP content as a proxy for metabolically active cells. Seed cells in 96-well plates at optimized densities (typically 2,000–5,000 cells/well depending on doubling time) and allow to adhere overnight. Treat cells with serial dilutions of this compound (0.01–10 µM) and ribociclib (0.01–10 µM) alone and in combination using a matrix design. Include multiple effect levels (e.g., 0.125×, 0.25×, 0.5×, 1×, 2×, 4× IC₅₀ of each drug) to adequately characterize the combination effects. After 72–120 hours of exposure (depending on cell doubling time), measure viability according to the assay manufacturer's protocol. Each condition should include at least six replicates, and the entire experiment should be repeated independently three times to ensure reproducibility.
For cell cycle analysis, treat cells with vehicle, this compound (at IC₅₀ concentration), ribociclib (at IC₅₀ concentration), or the combination for 24 hours. Harvest cells, wash with PBS, and fix in 70% ethanol at -20°C for at least 2 hours. After fixation, stain cells with propidium iodide (50 µg/mL) containing RNase A (100 µg/mL) for 30 minutes at room temperature protected from light. Analyze DNA content using a flow cytometer, collecting at least 10,000 events per sample. For apoptosis assessment, use Annexin V-FITC/propidium iodide staining according to manufacturer's instructions after 48–72 hours of drug exposure. Distinguish early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations. Include appropriate controls for compensation and gating strategies.
PDX models should be established from freshly collected patient tumor specimens with confirmed MDM2 and CDK4 amplification, implanted subcutaneously into the flanks of 6–8 week-old immunocompromised mice (NSG or nude strains). Monitor tumor growth until reaching approximately 100–150 mm³ before randomization into treatment groups (typically 8–10 mice per group to ensure adequate statistical power). For dosing preparations, this compound should be formulated in a suitable vehicle such as 0.5% methylcellulose with 0.1% Tween-80, while ribociclib can be prepared in 0.5% carboxymethylcellulose sodium salt. Both compounds should be administered via oral gavage. The dosing regimen should follow the clinical schedule: this compound at 20–50 mg/kg once every 3 weeks (based on prior PDX studies) and ribociclib at 50–75 mg/kg daily for 2 weeks followed by 1 week off, continuing for 3–4 cycles.
Tumor volume should be measured 2–3 times weekly using digital calipers, calculating volume as (length × width²)/2. Body weight should be recorded simultaneously as an indicator of overall health and potential toxicity. The primary efficacy endpoint is typically percent tumor growth inhibition (%TGI), calculated as: [1 - (ΔT/ΔC)] × 100, where ΔT and ΔC are the mean change in tumor volume for treatment and control groups, respectively. Statistical analysis should employ mixed-effects models to account for repeated measurements, with post-hoc tests at each time point. For toxicity assessment, collect blood samples at the end of treatment for complete blood count with differential to evaluate hematologic toxicity (neutropenia, thrombocytopenia), which is expected based on the clinical profile. Monitor mice daily for signs of distress, and perform gross necropsy at study termination to examine major organs for abnormalities.
Figure 1: In vivo experimental workflow for evaluating this compound and ribociclib combination therapy in liposarcoma PDX models
Tumor tissues from in vivo studies should be formalin-fixed and paraffin-embedded (FFPE) for immunohistochemical analysis or snap-frozen for protein and molecular studies. For IHC staining, section FFPE blocks at 4–5 µm thickness and perform antigen retrieval using appropriate buffers. Stain for key pathway markers including phospho-Rb (Ser780, to assess CDK4/6 inhibition), p53 (to evaluate stabilization after MDM2 inhibition), and cleaved caspase-3 (to detect apoptosis). Include appropriate positive and negative controls in each staining run. For Western blot analysis, homogenize frozen tumor tissues in RIPA buffer with protease and phosphatase inhibitors. Separate 20–40 µg of protein by SDS-PAGE, transfer to PVDF membranes, and probe with antibodies against p53, p21, p-Rb, total Rb, CDK4, MDM2, and cleaved PARP. Use β-actin or GAPDH as loading controls. Quantitative analysis of IHC should employ scoring systems (e.g., H-score) that consider both staining intensity and percentage of positive cells, while Western blot bands should be quantified using densitometry software.
RNA extraction from tumor tissues should be performed using commercial kits with DNase treatment to remove genomic DNA contamination. Assess RNA quality using an Agilent Bioanalyzer or similar system, requiring RNA Integrity Number (RIN) >7 for sequencing applications. For gene expression analysis by qRT-PCR, use TaqMan assays for genes of interest including CDKN1A (p21), BAX, PUMA, and MDM2, normalized to at least two housekeeping genes (e.g., GAPDH, HPRT1). For comprehensive transcriptomic profiling, RNA sequencing libraries can be prepared using stranded mRNA-seq protocols and sequenced on an Illumina platform to a depth of at least 30 million reads per sample. Analyze differential gene expression and pathway enrichment (e.g., p53 signaling, cell cycle regulation, apoptosis) between treatment groups. For copy number variation analysis, extract genomic DNA and perform digital droplet PCR or array-based comparative genomic hybridization to confirm MDM2 and CDK4 amplification status in models.
Drug interaction effects should be quantified using the Chou-Talalay method, which calculates combination indices (CI) based on the median-effect principle. Calculate CI values at multiple effect levels (ED₅₀, ED₇₅, ED₉₀) using the formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂, where (D)₁ and (D)₂ are the doses of drug 1 and drug 2 in combination that produce x% effect, and (Dx)₁ and (Dx)₂ are the doses of each drug alone that produce the same effect. Interpret CI values as follows: <0.9 indicates synergy, 0.9–1.1 additive effect, and >1.1 antagonism. For in vivo studies, analyze tumor growth curves using mixed-effects models to account for repeated measurements, with post-hoc comparisons at each time point. Compare final tumor volumes and body weights between groups using one-way ANOVA with appropriate multiple comparisons correction (e.g., Tukey's test). Survival analyses should employ Kaplan-Meier curves with log-rank tests. All statistical analyses should be performed using appropriate software (e.g., R, GraphPad Prism), with significance defined as p < 0.05.
Experimental documentation should include detailed metadata for all biological models used (cell line/PDX identifiers, passage number, authentication method, mycoplasma status), complete drug formulation information (vendor, catalog number, batch number, vehicle composition), and comprehensive experimental conditions (cell seeding density, treatment duration, assay methodology). Report all data following the ARRIVE guidelines for in vivo studies, including randomization methods, blinding procedures, sample size justifications, and all exclusion criteria. For in vitro combination studies, report raw viability data alongside normalized values and include dose-response curves for individual agents and combinations. Document all statistical tests used, exact p-values, and confidence intervals where appropriate. Data visualization should follow best practices for clarity, including clear labeling of axes, definition of error bars (e.g., SEM, SD), and appropriate use of significance indicators.
Animal study protocols must be reviewed and approved by the Institutional Animal Care and Use Committee (IACUC) before initiation, ensuring compliance with all local, state, and federal regulations. Studies should adhere to the Guide for the Care and Use of Laboratory Animals and other relevant guidelines. Include veterinary oversight throughout the study duration, with predefined humane endpoints (e.g., tumor volume not exceeding 2,000 mm³, body weight loss not exceeding 20%, signs of distress). For biosafety considerations, handle all chemical compounds using appropriate personal protective equipment according to Safety Data Sheet recommendations. Implement safe work practices for drug administration, particularly during oral gavage procedures. Properly dispose of contaminated materials according to institutional hazardous waste protocols. Maintain complete documentation of all procedures, raw data, and analyses in accordance with Good Laboratory Practice standards if intended for regulatory submissions.
The dual targeting of MDM2 and CDK4/6 with this compound and ribociclib represents a promising mechanism-based approach for treating WDLPS and DDLPS, tumors characterized by co-amplification of these oncogenes. The experimental protocols outlined here provide a framework for comprehensive preclinical evaluation of this combination, from initial in vitro synergy assessment to in vivo efficacy studies in clinically relevant models. The clinical proof-of-concept from the phase Ib trial demonstrates manageable toxicity and preliminary efficacy, supporting further investigation of this strategy. Important future directions include identifying predictive biomarkers beyond MDM2/CDK4 amplification that may refine patient selection, understanding and overcoming mechanisms of resistance, and exploring sequential or combination approaches with other targeted agents. Standardized application of these protocols across research laboratories will facilitate data comparison and accelerate the development of this promising therapeutic strategy for patients with liposarcoma.
The core of the initial assessment involves specific protocols for quantifying drug synergy in vitro. The following table outlines the two main computational packages used for this analysis.
Table 1: Protocols for In Vitro Drug Combination Interaction Analysis
| Analysis Package | Programming Language | Key Input Data | Primary Synergy Metrics | Key Parameters/Analysis Notes |
|---|
| SynergyFinder (v2.5.1) [1] [2] | R | Cytotoxicity data from MTS and RealTime-Glo MT Cell Viability Assays [1] [2] | δ (delta) score: A concentration-dependent parameter indicating the percentage increase of the combined drug effect beyond the expected model [1]. | Analysis performed on data from 28–80 hour timepoints due to lack of significant single-agent efficacy at earlier time points (12h, 24h) [2]. | | Synergy (v0.4.5) [1] [2] | Python | Cytotoxicity data from MTS and RealTime-Glo MT Cell Viability Assays [1] [2] | β (beta) parameter: A concentration-independent parameter representing the percent increase in maximal efficacy of the combination over the most efficacious single agent [1]. | Focus on the MuSyC framework to decouple efficacy (β), potency (α), and cooperativity (γ) [1]. |
The application of the above protocols to in vitro data for Siremadlin and Trametinib yielded specific synergy metrics. The interpretation of these metrics is guided by standardized classification criteria.
Table 2: Experimentally Observed Synergy and Classification Criteria
| A. Experimentally Observed Synergy for this compound + Trametinib | B. SynergyFinder (δ score) Classification [1] | C. MuSyC Model (Synergy Package) Classification [1] | |||
|---|---|---|---|---|---|
| Metric | Value | δ Score Value | Interaction | Parameter | Interaction |
| δ score | +7.48% [1] | ≤ -5 | Antagonism | α12/α21 < 1 | Antagonism |
| β parameter | +23.12% [1] | -5 to 5 | Additivity | β < 0 | Antagonism |
| ≥ 5 | Synergism | α12/α21 = 1 | Additivity | ||
| β = 0 | Additivity | ||||
| α12/α21 > 1 | Synergism | ||||
| β > 0 | Synergism |
The in vitro synergy parameters are subsequently integrated into a physiological framework to predict in vivo outcomes.
The diagram below illustrates the complete workflow from in vitro experiments to clinical prediction.
I hope these detailed Application Notes and Protocols provide a solid foundation for your research. Should you require further elaboration on any specific section, please feel free to ask.
The table below summarizes the different this compound dosing regimens investigated in a first-in-human phase I study. This information can serve as a reference for the dose ranges and schedules that have been translated from preclinical findings to initial human trials [1].
| Regimen Code | Cycle Description | Dosing Schedule | Explored Dose Range | Identified RDE (Solid Tumors) | Identified RDE (Hematologic) |
|---|---|---|---|---|---|
| 1A | 21-day cycle | Day 1 only | 12.5 mg to 350 mg | Not defined | 250 mg |
| 1B | 28-day cycle | Days 1 and 8 | Not specified | 120 mg | 120 mg |
| 2A | 28-day cycle | Days 1-14 | 1 mg to 20 mg | Not defined | Not defined |
| 2C | 28-day cycle | Days 1-7 | Not specified | Not defined | 45 mg |
This protocol outlines a standard procedure to evaluate the efficacy of this compound in a mouse xenograft model, which generates the essential data for designing human clinical dose escalation trials.
This compound is a potent inhibitor of the MDM2-p53 protein-protein interaction. The following diagram illustrates the core mechanism of action that underlies its efficacy in TP53 wild-type models.
Diagram Interpretation:
Siremadlin (development code HDM201) is an investigational small molecule that potently and selectively inhibits the interaction between the MDM2 protein and the p53 tumor suppressor [1]. By disrupting this key regulatory complex, this compound stabilizes the p53 protein, leading to cell cycle arrest and apoptosis in p53-wild type cancer cells. This mechanism provides a strong rationale for combining this compound with other anticancer agents to enhance therapeutic efficacy, overcome resistance mechanisms, and potentially reduce individual drug doses to mitigate toxicity [1] [2].
Quantitative assessment of drug synergy is essential in oncology drug development, as it allows researchers to identify combinations where the combined effect is greater than the expected additive effect of individual agents. SynergyFinder is a widely adopted computational tool that implements multiple reference models for quantifying synergy from dose-response matrix experiments, providing a robust platform for evaluating this compound-based combinations [3] [4].
SynergyFinder implements four major reference models for quantifying drug interactions, each based on distinct pharmacological principles [3] [4]:
Highest Single Agent (HSA) Model: This simple model defines the expected effect of a combination as the maximum effect of either drug alone at their respective concentrations. Synergy (S_HSA) is calculated as the excess over this maximum single-agent response [4].
Bliss Independence Model: This model assumes drugs act independently through different mechanisms. The expected effect is based on the probability of independent events, and Bliss synergy (S_Bliss) represents the difference between observed and expected independent effects [3] [4].
Loewe Additivity Model: This model calculates the expected response as if the drugs were the same compound, based on dose equivalence principles. The Loewe model is particularly suitable for drugs with similar mechanisms of action [2] [4].
Zero Interaction Potency (ZIP) Model: This model captures drug interactions by comparing changes in potency between individual drugs and their combinations, assuming minimal changes in dose-response curves for non-interacting drugs. ZIP synergy combines advantages of both Loewe and Bliss models [3] [4].
Cell Seeding: Seed cells in 384-well plates at optimized density (e.g., 500-1000 cells/well in 50 μL medium). Incubate for 24 hours.
Drug Preparation: Prepare this compound and partner drug in a 8×8 dose-response matrix covering clinically relevant concentrations:
Treatment Protocol:
The experimental workflow proceeds through several critical stages from experimental design to final synergy interpretation, as visualized below:
SynergyFinder accepts two input formats for dose-response data [4]:
A. Table Format (Recommended for multiple combinations):
B. Matrix Format (For single combination):
Different synergy scoring models provide complementary perspectives on drug interactions, each with specific interpretation guidelines as summarized in the table below [3] [4]:
| Synergy Model | Theoretical Basis | Score Interpretation | Best Use Cases |
|---|
| HSA | Excess over maximum single agent | >10: Synergy -10 to 10: Additive <-10: Antagonism | Initial screening, conservative estimate | | Bliss | Independent drug action | >10: Synergy -10 to 10: Additive <-10: Antagonism | Drugs with different mechanisms | | Loewe | Dose equivalence principle | >10: Synergy -10 to 10: Additive <-10: Antagonism | Similar mechanism drugs | | ZIP | Zero interaction potency | >10: Synergy -10 to 10: Additive <-10: Antagonism | Default model, most cases |
SynergyFinder generates multiple visualization outputs to facilitate interpretation [3] [4]:
The following diagram illustrates the key components of SynergyFinder output and the decision-making process for identifying promising combinations:
Background: Both this compound (MDM2 inhibitor) and Venetoclax (BCL-2 inhibitor) target apoptotic pathways, creating theoretical rationale for synergy in hematological malignancies.
Experimental Setup:
Analysis Results:
Interpretation: Consistent synergy across multiple models strengthens evidence for true pharmacological interaction. The synergistic region occurs at clinically achievable concentrations for both drugs.
SynergyFinder provides a robust, user-friendly platform for quantitative assessment of this compound-based drug combinations. The implementation of multiple reference models enables comprehensive evaluation of combination effects, while interactive visualization facilitates identification of synergistic dose regions.
The systematic application of these protocols can accelerate the development of rational this compound combinations for cancer therapy, potentially leading to enhanced efficacy, reduced dosing, and delayed resistance emergence. As this compound progresses through clinical development, synergy analysis will remain critical for identifying optimal combination partners and dosing regimens across different tumor types.
The table below summarizes key in vivo dosing schedules for Siremadlin from recent studies:
| Cancer Model | Dosing Schedule | Route | Key Findings | Source/Context |
|---|---|---|---|---|
| Melanoma (A375 xenograft) | Varied for combination optimization | Oral | PBPK/PD modeling estimated synergistic schedules with Trametinib [1] [2] | |
| Various allograft models | Low dose: Daily; High dose: Single high dose (Q3W) | Oral & Intravenous | Both schedules showed comparable long-term efficacy; high dose induced rapid, sustained tumor regression [3] | |
| General xenograft models | 100 mg/kg, twice weekly | Oral | Assessed pharmacological effects in sensitive allograft models [3] | |
| MF (Clinical trial ADORE) | 30 mg, days 1-5 of 28-day cycle (with Ruxolitinib) | Oral | Recommended Phase 2 dose (RP2D); preliminary efficacy and manageable safety [4] |
This protocol is based on studies that assessed the antitumor activity of this compound in mouse allograft models [3].
This methodology, used for the this compound and Trametinib combination in melanoma, provides a framework for translating in vitro synergy to in vivo efficacy [1] [2].
This compound's mechanism and the logical flow of a combination study are shown in the following diagram:
I hope these detailed application notes and protocols provide a solid foundation for your research. Should you require further clarification on specific methodologies, please feel free to ask.
Siremadlin (development code HDM201) represents a second-generation MDM2-p53 binding antagonist that has emerged as a promising targeted therapeutic agent for cancers retaining wild-type TP53 status. This imidazopyrrolidinone derivative functions as a potent, highly specific, and orally bioavailable inhibitor that disrupts the critical interaction between the MDM2 protein and the p53 tumor suppressor, thereby activating the p53 pathway without causing DNA damage [1]. The compound demonstrates sub-nanomolar binding affinity for MDM2 with exceptional selectivity, making it particularly valuable for therapeutic applications in tumors where TP53 remains unmutated. By binding to the p53-binding pocket of MDM2, this compound effectively prevents MDM2-mediated ubiquitination and subsequent proteasomal degradation of p53, leading to stabilization and accumulation of functional p53 protein within cancer cells [2].
The mechanistic basis of this compound's action involves disruption of the p53-MDM2 auto-regulatory loop, which is frequently exploited by cancer cells to evade growth suppression. In healthy cells, MDM2 serves as a primary negative regulator of p53, but many cancers overexpress MDM2 to effectively neutralize p53 function. This compound's inhibition of this interaction results in transcriptional activation of p53-responsive genes, initiating cell cycle arrest, senescence, or apoptosis depending on cellular context and damage level [2] [3]. This mechanism is especially relevant for hematologic malignancies like chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML), where TP53 mutations occur relatively infrequently (approximately 10% of CLL cases at diagnosis), making p53-directed therapy a viable strategic approach [2] [3]. The therapeutic window of this compound arises from its selective activity in TP53 wild-type cells, with preclinical evidence demonstrating significantly reduced efficacy in TP53 mutant or knockout models, highlighting its dependence on functional p53 for antitumor activity [2].
The high-throughput combination screening approach for this compound involves systematic evaluation alongside other targeted agents to identify potential synergistic interactions. Current research emphasizes its combination with Trametinib (a MEK inhibitor), which demonstrates robust synergistic effects in melanoma models through the DUSP6 suppression mechanism, leading to enhanced p53 phosphorylation and synergistic induction of pro-apoptotic genes PUMA and BIM [4]. Combination screening protocols typically employ matrix-based drug dilution schemes across numerous cancer cell lines, with data analysis focused specifically on combinations involving MDM2 inhibitors. The experimental workflow begins with cell plating in 96-well or 384-well formats at optimized densities (typically 0.2-0.5 × 10⁶ cells/mL for suspension cells), followed by 24-hour stabilization before treatment with systematically varied concentration combinations of this compound and the companion drug [4] [2]. The cytotoxicity assessment employs standardized metabolic assays such as MTS, XTT, or RealTime-Glo, conducted after 72-hour drug exposure to capture both early and late apoptosis events [4] [2].
Table 1: Synergy Quantification Parameters and Interpretation Guidelines
| Parameter | Model | Interpretation | Threshold Values |
|---|---|---|---|
| δ Score | Bliss/Loewe/HSA/ZIP | Percentage of combination response beyond expected additive effect | ≤-5: Antagonism; -5 to 5: Additive; ≥5: Synergy |
| β (Beta) | MuSyC | Percent increase in maximal efficacy over most efficacious single agent | <0: Antagonism; 0: Additive; >0: Synergy |
| α (Alpha) | MuSyC | Fold-change in potency of combined drugs | <1: Antagonism; 1: Additive; >1: Synergy |
| γ (Gamma) | MuSyC | Change in Hill slope (cooperativity) due to drug interaction | <1: Antagonism; 1: Additive; >1: Synergy |
The quantitative assessment of drug combination effects requires specialized computational tools and standardized metrics to ensure reproducible classification. The this compound and Trametinib combination demonstrates high synergy levels with a δ score of 7.48 (Bliss independence model) and β parameter of 23.12% (MuSyC model), indicating substantial enhancement beyond expected additive effects [4]. Researchers should employ multiple software packages including SynergyFinder (for δ scores across Loewe, Bliss, HSA, and ZIP models) and the Synergy package (for MuSyC parameters) to obtain comprehensive interaction profiles [4]. This multi-model approach is essential because different models capture distinct aspects of drug interactions: Loewe additivity assumes similar mechanisms, Bliss independence assumes distinct mechanisms, while MuSyC helpfully decouples efficacy, potency, and cooperativity parameters [4]. The application of a 5% response threshold (δ score = 5) minimizes false-positive results in large-scale screening, as this represents the typical noise level in such experiments [4].
Cell Line Selection and Culture: The fundamental prerequisite for meaningful this compound testing involves careful selection of appropriate cell models with confirmed TP53 status. Protocol specifications include utilizing TP53 wild-type lines (e.g., Nalm-6, A375), heterozygous TP53 knockout variants, homozygous TP53 knockout lines, and TP53 mutant controls (e.g., Ramos, Raji) [2]. Cells should be maintained in complete growth media (RPMI-1640 with 10% fetal calf serum and penicillin/streptomycin) under standard conditions (37°C, 5% CO₂) and passaged at 70-80% confluence to maintain exponential growth [2]. For experimental setup, harvest cells in logarithmic growth phase, count using automated or manual hemocytometer, and prepare suspensions at optimal density (0.2 × 10⁶ cells/mL for most lymphocytic lines) in sterile 96-well plates with 100 μL per well [2].
Compound Treatment and Viability Assessment: this compound stock solutions (typically 20 mM in DMSO) should be aliquoted and stored at -20°C to preserve stability, with working dilutions prepared fresh in complete medium immediately before use [2]. The recommended concentration range for dose-response studies is 0-10 μM this compound, with serial dilutions (e.g., 1:3 or 1:4) to adequately capture the full response curve [2]. After 24-hour stabilization, add compounds to designated wells with appropriate vehicle controls (DMSO concentration ≤0.1%) and incubate for 72 hours. Assess viability using metabolic indicators like XTT assay according to manufacturer protocols: add 50 μL XTT reagent per well, incubate for 4 hours at 37°C, and measure absorbance at 450-500 nm with reference wavelength ≥650 nm [2]. Calculate percent viability relative to vehicle-treated controls and determine IC₅₀ values using non-linear regression (four-parameter logistic curve fitting) in specialized software (GraphPad Prism, R).
Mechanistic Profiling: For comprehensive mechanistic understanding beyond viability, apoptosis assays provide crucial information about this compound's mode of action. The protocol involves plating cells as described above, treating with this compound at concentrations spanning the IC₅₀ (typically 0.5×, 1×, and 2× IC₅₀) for 24-48 hours, followed by staining with annexin V-FITC and propidium iodide according to manufacturer specifications [2]. Analyze stained cells using flow cytometry within 1 hour of staining, collecting at least 10,000 events per sample, and quantify populations: early apoptotic (annexin V+/PI-), late apoptotic (annexin V+/PI+), and necrotic (annexin V-/PI+) [2]. Simultaneously, for cell cycle analysis, harvest treated cells, wash with cold PBS, fix in 70% ethanol at -20°C for 2 hours, then treat with RNase A and stain with propidium iodide before flow cytometric analysis using appropriate software (ModFit, FlowJo) for cell cycle phase distribution [2].
Western Blot Validation: To confirm target engagement and mechanism, protein-level analysis is essential. After treatment with this compound, harvest cells at specific timepoints (typically 6, 12, 24 hours), lyse in RIPA buffer with protease and phosphatase inhibitors, quantify protein concentration (BCA assay), and separate 20-30 μg total protein by SDS-PAGE [2]. Transfer to PVDF membranes, block with 5% non-fat milk, and incubate overnight at 4°C with primary antibodies against p53, phospho-p53 (Ser15), p21, PUMA, BIM, and cleaved caspase-3, with GAPDH or β-actin as loading controls [2]. After appropriate secondary antibody incubation, develop using enhanced chemiluminescence and image with digital documentation system, demonstrating p53 stabilization and downstream pathway activation in TP53 wild-type but not mutant cells [2].
Table 2: In Vivo Dosing Regimens for this compound from Preclinical and Clinical Studies
| Model System | Dosing Regimen | Vehicle | Key Efficacy Findings | Safety Observations |
|---|---|---|---|---|
| Mouse Xenograft | 100 mg/kg, orally, twice weekly | 0.5% methylcellulose, 0.1% Tween 80 | Tumor regression in TP53 wild-type models | Limited toxicity at therapeutic doses |
| Human Phase I (Solid Tumors) | 120 mg, days 1 & 8, 28-day cycle | Not specified | 10.3% ORR at RDE | 45% grade 3/4 treatment-related AEs |
| Human Phase I (AML) | 45 mg, days 1-7, 28-day cycle | Not specified | 22.2% ORR at RDE | 71% grade 3/4 treatment-related AEs, mainly myelosuppression |
The translation of in vitro findings to in vivo efficacy represents a critical step in this compound development. For xenograft establishment, inoculate immunocompromised mice (NOD/SCID or NSG) subcutaneously with 3-5 × 10⁶ TP53 wild-type cancer cells suspended 1:1 in Matrigel, and monitor tumor growth until palpable (~100-150 mm³) before randomization into treatment groups [1]. The dosing formulation typically employs this compound at 100 mg/kg in 0.5% methylcellulose with 0.1% Tween 80, administered orally twice weekly for 3-4 weeks, with control groups receiving vehicle alone [1]. For combination therapy with Trametinib, conduct dose-ranging studies to identify optimal sequencing and dosing, as the interaction requires careful pharmacokinetic/pharmacodynamic (PK/PD) modeling to account for interactions at both PK and PD levels [4]. Monitor animals daily for clinical signs, measure tumors 2-3 times weekly using digital calipers, and calculate volume using the formula: (length × width²)/2, with terminal blood collection for pharmacodynamic analysis of p53 target engagement in tumor tissue [4] [1].
The translational framework for this compound combination therapy requires sophisticated modeling approaches to bridge in vitro synergy observations with in vivo efficacy. Implement physiologically-based PK/PD (PBPK/PD) modeling that incorporates critical parameters including drug absorption, distribution, metabolism, and excretion for both this compound and its combination partner [4]. The model should integrate in vitro synergy parameters (β, α, γ from MuSyC analysis) with species-specific physiological parameters to predict human efficacious doses [4]. For PD biomarker assessment, collect tumor tissues at multiple timepoints (4, 8, 12, 24 hours after dosing) and analyze for p53 stabilization (western blot), p21 mRNA expression (qRT-PCR), and apoptosis markers (cleaved caspase-3 IHC) to establish exposure-response relationships [4] [2]. This integrated approach enables identification of the optimal PD interaction parameter for translating in vitro synergy to clinical dosing regimens, particularly important for the this compound-Trametinib combination where scheduling may significantly impact therapeutic efficacy [4].
This compound disrupts MDM2-mediated p53 degradation, leading to cell cycle arrest and apoptosis.
High-throughput workflow for evaluating this compound combinations and quantifying synergy.
This compound represents a promising therapeutic agent for TP53 wild-type cancers, with well-established preclinical research methodologies supporting its continued development. The comprehensive integration of in vitro synergy screening, mechanistic cell-based assays, and sophisticated in vivo modeling provides a robust framework for evaluating both monotherapy and combination approaches. The critical success factor remains appropriate patient stratification based on TP53 status, with response correlation to MDM2 expression levels and p53 pathway functionality. As research progresses, key areas requiring further investigation include biomarker refinement beyond TP53 status, optimal sequencing strategies for clinical combination regimens, and mechanisms to overcome potential resistance through MDM2 amplification or p53 pathway adaptations. The experimental protocols outlined herein provide a solid foundation for advancing these research objectives and translating this compound's potential into meaningful clinical benefits for cancer patients.
This compound is a second-generation, selective MDM2-p53 binding antagonist. It disrupts the interaction between MDM2 and the tumor suppressor p53, leading to non-genotoxic stabilization and activation of p53 in cancer cells with wild-type TP53 [1] [2]. This activation triggers p53-dependent pathways, primarily leading to cell cycle arrest and apoptosis.
The table below summarizes the core pharmacodynamic (PD) biomarkers used to confirm this compound's mechanism of action.
| Biomarker Category | Specific Biomarker | Biological Significance & Rationale | Expected Outcome Post-Treatment |
|---|---|---|---|
| Direct p53 Pathway Activation | p53 Protein Stabilization | MDM2 binding inhibition prevents p53 ubiquitination and degradation [1]. | Increased p53 protein levels in cell nuclei. |
| p21 (CDKN1A) mRNA/Protein Upregulation | p21 is a key transcriptional target of p53; indicates functional p53 pathway activation [1]. | Increased p21 mRNA and protein levels. | |
| MDM2 mRNA Upregulation | MDM2 is a transcriptional target of p53, creating a negative feedback loop [3]. | Increased MDM2 mRNA levels confirms p53 transcriptional activity. | |
| Downstream Biological Effects | Induction of Apoptosis | A primary consequence of p53 activation in susceptible cells [1]. | Increased cleavage of caspase-3 and PARP; externalization of phosphatidylserine (Annexin V staining). |
| Macrophage Inhibitory Cytokine-1 (MIC-1/GDF15) | A protein secreted in response to p53 activation; easily measurable in plasma/serum as a systemic PD marker [3]. | Increased MIC-1 levels in patient plasma. |
Here are detailed methodologies for assessing key PD biomarkers in preclinical models and clinical trials, based on published studies.
This colorimetric assay is used to determine the sensitivity of cell lines to this compound [1].
This protocol assesses changes in protein levels of p53 and its downstream targets.
This protocol is for monitoring a non-invasive, systemic PD biomarker in patient plasma [3].
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the molecular mechanism of this compound.
The table below summarizes the key hematological adverse events (AEs) and their management from clinical studies.
| Toxicity Type | Incidence & Grade | Clinical Context | Reported Management Strategies |
|---|---|---|---|
| Myelosuppression (Neutropenia, Thrombocytopenia, Anemia) | Frequent Grade 3/4 events [1]. | More frequent and severe in patients with hematologic malignancies vs. solid tumors [1]. | Dose interruptions/modifications; close monitoring of blood counts [2] [1]. |
| Tumor Lysis Syndrome (TLS) | Reported in 22 patients in a phase I study [1]. | A risk in patients with acute leukemia; can be life-threatening [1]. | Close monitoring, prophylactic hydration, and anti-hyperuricemic agents recommended [1]. |
| General Hematologic Dose-Limiting Toxicities (DLTs) | Grade 3/4 hematologic events were the most common DLTs [2]. | Occurred during dose-escalation; led to determination of the Maximum Tolerated Dose (MTD) [2]. | Dose reduction to the Recommended Dose for Expansion (RDE); regimen alteration (e.g., switching to a 3-week schedule) [2]. |
Siremadlin is a small-molecule inhibitor that disrupts the interaction between MDM2 and the tumor suppressor protein p53. In cells with wild-type TP53, this binding stabilizes p53 and activates its pathway, leading to cell cycle arrest and apoptosis [3] [4]. While this is the intended therapeutic effect in tumor cells, it also impacts healthy cells with robust p53 activity.
Hematopoietic stem and progenitor cells are particularly sensitive to p53-mediated cell cycle arrest and apoptosis. The potent activation of p53 by this compound is the primary driver of the observed myelosuppression, explaining why hematological toxicity is a mechanism-based, on-target effect [1].
The following diagram illustrates this pathway and the logical approach to managing the resulting toxicity:
Q1: What are the established dosing regimens that help mitigate hematological toxicity? Clinical trials have tested several regimens to balance efficacy and toxicity. A common strategy is to avoid continuous daily dosing. For example, one proof-of-concept study defined the Recommended Dose for Expansion (RDE) as This compound 120 mg once every 3 weeks combined with Ribociclib 200 mg once daily (2 weeks on, 1 week off) [2]. Other regimens include a 4-week cycle with this compound given on a single day or over one week, followed by a treatment-free period [1]. These intermittent schedules allow for hematological recovery.
Q2: How should we monitor for Tumor Lysis Syndrome (TLS) in our preclinical models or trial design? TLS is a potentially life-threatening complication that has been observed in clinical trials, particularly in patients with acute leukemia [1]. Your experimental and clinical protocols should include close monitoring of serum creatinine, potassium, phosphate, calcium, and uric acid levels, especially after the first dose. Prophylactic measures like hydration and anti-hyperuricemic agents (e.g., allopurinol) should be considered for high-risk subjects [1].
Q3: Does TP53 status in our models affect the likelihood of hematological toxicity? Yes, it is a critical factor. The mechanism of action of this compound depends on the presence of wild-type TP53 to activate the p53 pathway [3] [4]. Consequently, cells with wild-type TP53 will be sensitive to this compound, while cells with TP53 mutations or deletions are significantly resistant [3] [5]. This means that in a heterogeneous model, the toxicity will primarily be exerted on the wild-type TP53 hematopoietic cells, which is the basis for the observed myelosuppression.
| Observed Issue | Root Cause | Recommended Action |
|---|---|---|
| High incidence of Grade 3/4 neutropenia/thrombocytopenia in early cycles. | On-target p53 activation in bone marrow progenitor cells. | Implement proactive dose delays and/or reductions to the established RDE. Consider prophylactic growth factor support per institutional guidelines. |
| Clinical or laboratory signs of Tumor Lysis Syndrome (TLS). | Rapid death of tumor cells releasing intracellular contents. | Institute intensive monitoring and TLS prophylaxis (hydration, allopurinol) for high-risk subjects. Be prepared to manage electrolyte imbalances. |
| Persistent hematological toxicity despite dose modification. | Individual variation in drug metabolism or exceptional p53 pathway sensitivity. | Consider lengthening the treatment-free interval (e.g., from a 3-week to a 4-week cycle) or further reducing the dose. Evaluate for other contributing factors. |
Resistance to MDM2-p53 antagonists can arise from mutations that disrupt the p53 pathway or activate parallel survival signals. MAP2K1 mutations can lead to constitutive activation of the MAPK pathway, which promotes cell survival independent of p53, thereby blunting the effect of Siremadlin [1] [2].
The proposed solution is to co-target both the p53 and MAPK pathways. The combination of This compound (MDM2 inhibitor) and Trametinib (MEK inhibitor) has shown high synergy in preclinical models, effectively inducing apoptosis and growth inhibition in melanoma cells [1].
The diagram below illustrates how this combination therapy counters resistance by synergistically targeting two key pathways.
The synergistic effect is not just theoretical; it is supported by quantitative metrics and a understood molecular mechanism.
Synergy Metrics from In Vitro Studies: Analysis of the this compound and Trametinib combination in A375 melanoma cells showed significant synergy [1].
| Synergy Model | Metric | Value | Interpretation |
|---|---|---|---|
| Synergy (Parametric) | β (Efficacy Increase) | +23.12% | Significant synergy [1] |
| SynergyFinder (Non-Parametric) | δ (Response Increase) | +7.48% | Synergistic interaction [1] |
Molecular Mechanism: DUSP6 Suppression The synergy can be explained by a key molecular mechanism: MEK inhibition suppresses DUSP6, which leads to increased p53 phosphorylation and the synergistic induction of pro-apoptotic genes like PUMA and BIM, ultimately enhancing cell death [1].
Here are some common experimental issues and solutions based on the identified research.
Frequently Asked Questions
Q: How do I confirm that MAP2K1 mutations are driving resistance in my model?
E203K, P124L, F53L, K57N) [3] [4]. Follow up with functional assays to measure MAPK pathway activity (e.g., Western blot for p-ERK) in the presence of a MEK inhibitor to confirm the mutation confers pathway activation [5].Q: The combination therapy is not working in my in vivo model. What could be wrong?
Q: Are there specific MAP2K1 mutation classes that respond better to MEK inhibition?
This protocol outlines the key steps for evaluating the this compound and Trametinib combination in vitro, based on methodologies from the search results [1].
Title: In Vitro Cytotoxicity and Synergy Assay for this compound and Trametinib
Objective: To evaluate the synergistic cytotoxic effects of this compound and Trametinib combination on a cancer cell line (e.g., A375) and calculate drug interaction metrics.
Workflow Overview:
Materials:
SynergyFinder for data analysis [1].Procedure:
1. What is the proposed mechanism for synergy between Siremadlin and MEK inhibitors like Trametinib? The observed synergy is believed to stem from a convergent mechanism on apoptosis. MEK inhibition can lead to the suppression of DUSP6. This suppression, in turn, increases the phosphorylation and activation of p53. The activated p53, synergistically stabilized by the MDM2 inhibitor this compound, leads to a heightened expression of pro-apoptotic genes like PUMA and BIM, resulting in increased apoptosis and growth inhibition in melanoma cells [1].
2. What are the key metrics for quantifying drug synergy in vitro, and how do they differ? It is crucial to distinguish between different synergy metrics, as a combination can be highly synergistic but have low overall efficacy, and vice-versa [1]. The following table compares two common analysis frameworks:
| Metric / Framework | SynergyFinder (δ-score) | MuSyC (β-parameter) |
|---|---|---|
| Core Principle | Measures the percentage of combination response beyond a reference model (e.g., Loewe, Bliss) [1]. | A concentration-independent parametric model that decouples different aspects of interaction [1]. |
| Interpretation | δ-score: Average % increase in effect over expected. A δ ≥ 5 is typically considered synergistic [1]. | β-score: % increase in maximal efficacy of the combination over the most efficacious single agent. A β > 0 indicates efficacy synergy [1]. |
| Key Insight | Quantifies the strength of interaction relative to a non-interaction model [1]. | Directly measures the improvement in maximal effect, which may be more translatable to in vivo outcomes [1]. |
For example, one study on this compound and Trametinib in A375 melanoma cells showed high synergy with a δ-score of 7.48 (using SynergyFinder) and a β-parameter of 23.12% (using the Synergy package's MuSyC model), confirming a potent synergistic interaction [1].
3. Our in vitro combination shows strong synergy, but in vivo efficacy is lacking. What could be the cause? This is a common translational challenge. The discrepancy often arises from unaccounted Pharmacokinetic (PK) interactions and differences in drug exposure between your in vitro system and the animal model [1].
4. How should we stratify cell lines or patient samples to predict responsiveness to this compound combinations? The primary and most critical biomarker is TP53 status [2].
5. Are there computational methods to prioritize new drug combinations for this compound? Yes, network pharmacology approaches can be valuable. One method involves using bipartite network modeling on ex vivo drug response data (e.g., from datasets like Beat AML) [3].
The diagram below illustrates this computational prediction workflow.
The diagram below illustrates the convergent p53 activation mechanism underlying the this compound and Trametinib synergy.
The table below summarizes dosing regimens from a first-in-human phase I study and their associated dose-limiting toxicities. This data is crucial for establishing a safety baseline in preclinical models.
| Regimen Code | Dosing Schedule | Cycle Length | Recommended Dose for Expansion (RDE) | Key Dose-Limiting Toxicities (DLTs) |
|---|---|---|---|---|
| Regimen 1A (Pulsed High-Dose) [1] | Day 1 | 21 days | 250 mg (Hematologic) | Myelosuppression (thrombocytopenia, neutropenia), Tumor Lysis Syndrome (TLS) [1] |
| Regimen 1B (Pulsed High-Dose) [1] | Days 1 & 8 | 28 days | 120 mg (Solid & Hematologic) | Myelosuppression [1] |
| Regimen 2C (Fractionated Low-Dose) [1] | Days 1-7 | 28 days | 45 mg (Hematologic) | Myelosuppression [1] |
Note on RDE: An RDE of 120 mg was also defined for hematologic tumors in Regimen 1A, and 250 mg was defined for hematologic tumors in Regimen 1A [1].
Here are answers to frequently asked questions on managing Siremadlin's toxicities in a research setting.
Thrombocytopenia is an on-target effect of MDM2 inhibition, as p53 activation affects platelet precursors. The following strategies are suggested by clinical data [1]:
Yes, this is the expected and intended mechanism of action. This compound works by disrupting the MDM2-p53 interaction to reactivate wild-type p53.
Beyond thrombocytopenia, be vigilant for the following:
These protocols translate clinical safety observations into structured preclinical experiments.
This protocol is designed to evaluate the most common DLT, thrombocytopenia.
The following diagrams, created using the specified color palette, illustrate the core mechanism and a proposed experimental workflow.
Researchers typically use specialized software packages to calculate synergy scores. The table below summarizes the key metrics from two common tools, as applied in a study on the combination of Siremadlin (an MDM2 inhibitor) and Trametinib (a MEK inhibitor) in melanoma A375 cells [1].
| Software Package | Synergy Metric | Metric Type | Reported Value | Interpretation |
|---|---|---|---|---|
| Synergy | Beta (β) | Concentration-independent | 23.12% | A 23.12% increase in the maximal efficacy of the combination compared to the most effective single drug [1]. |
| SynergyFinder | Delta (δ) | Concentration-dependent | 7.48% | The drug combination produces, on average, a 7.48% greater effect than expected by the reference model [1]. |
These metrics quantified a synergistic interaction, indicating that the combined effect of the drugs was greater than the sum of their individual effects [1]. Classification of these values is based on thresholds, where a δ score ≥ 5 is considered synergistic [1].
Here is a detailed methodology for evaluating the cytotoxicity and synergy of a drug combination, based on the study of this compound and Trametinib [1].
This workflow for in vitro testing and analysis is summarized in the following diagram:
Q1: My synergy results are inconsistent between different software tools. Why does this happen, and which result should I trust?
Q2: Our in vitro data shows strong synergy, but how can we translate these findings to predict efficacy in animal models or humans?
The diagram below illustrates how PBPK/PD modeling bridges the gap between laboratory findings and clinical application, using the this compound and Trametinib combination as an example.
Clinical and preclinical studies have identified that hematological toxicity is a primary dose-limiting concern for this compound. The following table summarizes key hematological adverse events observed in a clinical trial.
Table 1: Observed Hematological Toxicities in a Phase Ib Clinical Trial of this compound [1]
| Toxicity Type | Severity (Grade) | Frequency (as a Dose-Limiting Toxicity) | Clinical Outcome/Management |
|---|---|---|---|
| Hematologic Events (e.g., neutropenia, thrombocytopenia) | 3/4 | Occurred in 10 out of 74 patients | Managed with dose adjustments; one treatment-related death due to hematotoxicity was reported. |
| Overall Treatment | - | - | Median duration of exposure was 13 weeks (range: 1-174 weeks), indicating a manageable safety profile for some patients. |
The core strategy is to preserve the p53-mediated antitumor effect while protecting healthy hematopoietic cells. This involves several key approaches:
When evaluating mitigation strategies, the following methodology provides a standardized approach for assessing cell viability and apoptosis.
Objective: To determine the sensitivity of different cell lines to this compound and to confirm the role of TP53 status. Materials:
Procedure:
Beyond the established combinations, you can explore these emerging ideas based on broader cancer research:
The following diagrams illustrate the core mechanism of this compound and the critical experimental workflow for assessing hematotoxicity risk.
FAQ 1: What is the primary mechanism of action of Siremadlin? this compound is a second-generation, selective MDM2-p53 binding antagonist [1] [2]. It binds to MDM2, the primary negative regulator of the p53 tumor suppressor protein. This binding disrupts the MDM2-p53 interaction, preventing p53 from being marked for degradation. This leads to the stabilization and accumulation of p53 in the nucleus, which subsequently activates p53-dependent pathways, including cell cycle arrest and apoptosis (programmed cell death) [1] [3].
FAQ 2: Which patient or cell population is most likely to respond to this compound therapy? Response to this compound is critically dependent on the TP53 genetic status. The drug demonstrates high efficacy in models with wild-type TP53 and heterozygous TP53-knockout cells, inducing p53 stabilization and apoptosis [1] [2]. Conversely, homozygous TP53-knockout cells and primary cancer samples with TP53 mutations show significant resistance to the drug [1] [3]. Therefore, confirming the presence of a wild-type and functionally intact TP53 gene is a key predictive biomarker for treatment response.
FAQ 3: How are synergistic drug interactions for this compound combinations quantified and interpreted? Synergistic interactions in pre-clinical studies are often quantified using the Combination Index (CI) method. The table below summarizes the interpretation of common interaction metrics [4]:
| Metric | Value Range | Interpretation |
|---|---|---|
| Combination Index (CI) | CI < 1 | Synergy |
| CI = 1 | Additive Effect | |
| CI > 1 | Antagonism |
Problem: Lack of Efficacy in TP53 Wild-Type Cell Lines
Problem: High Background Apoptosis in Control Group
Problem: Inconsistent Results in Primary Patient Samples
Protocol 1: In Vitro Cell Viability Assay with this compound [2]
Quantitative Data Summary for this compound [1] [2] [4]
| Cell / Model Type | TP53 Status | This compound Efficacy (IC₅₀) | Key Observation |
|---|---|---|---|
| Nalm-6 B-cell line | Wild-Type | Sensitive | p53 stabilization; apoptosis induced |
| Nalm-6 B-cell line | Heterozygous KO | Sensitive | p53 stabilization; apoptosis induced |
| Nalm-6 B-cell line | Homozygous KO | Resistant | No p53 stabilization; minimal apoptosis |
| Primary CLL cells | Wild-Type | Sensitive | p53 stabilization; apoptosis induced |
| Primary CLL cells | Mutant | Resistant | Limited efficacy |
| A375 Melanoma cells | Wild-Type | Synergy with Trametinib | High synergy (CI < 1) in combination [4] |
The following diagrams, created with Graphviz, illustrate the core concepts of this compound's mechanism and the experimental workflow for assessing drug combinations.
The table below summarizes crucial quantitative data from recent studies on this compound combinations, which can guide your experimental design.
| Combination Partner | Context / Model | Recommended this compound Dose & Schedule | Key Efficacy Findings | Most Frequent Adverse Events (AEs) | Citation |
|---|---|---|---|---|---|
| Ruxolitinib (JAK1/JAK2 inhibitor) | Myelofibrosis (MF) patients with suboptimal response to Ruxolitinib (ADORE trial) | 30 mg, orally, once daily on Days 1-5 of a 28-day cycle [1] | Most robust spleen volume reduction (SVR) at 24 weeks; Reductions in JAK2V617F allele burden [1] | Thrombocytopenia, nausea, diarrhea, anemia, neutropenia [1] | |
| Trametinib (MEK inhibitor) | A375 melanoma xenograft mouse model (PBPK/PD modeling study) | Modeled various doses and schedules to identify synergistic combinations [2] | Synergistic antitumor effect; PBPK/PD modeling can predict most efficacious in vivo dosing schedules [2] | Interaction at pharmacokinetic (PK) level (absorption, tumor disposition) [2] |
Here are solutions to frequently encountered challenges when working with this compound combinations.
To help visualize the experimental and mechanistic details, the following diagrams outline the core workflow for PBPK/PD modeling and the mechanism of action for this compound combinations.
This diagram illustrates the integrated process of predicting in vivo efficacy for drug combinations, from in vitro data to model refinement.
This diagram shows the proposed synergistic mechanism of this compound and Ruxolitinib in targeting myelofibrosis cells.
The table below summarizes the core principles, strengths, and limitations of the Bliss, Loewe, HSA, and ZIP models to help you understand their key differences.
| Model | Core Principle & Formula | Best For | Key Assumptions & Limitations |
|---|
| Bliss Independence [1] [2] | Principle: Drugs act through independent mechanisms. Formula: Expected Effect = yA + yB - (yA × yB) | Early screening of drugs with distinct/independent mechanisms of action (MoA) [1]. | Assumes probabilistic independence. Can be problematic if pathways have significant crosstalk [2]. | | Loewe Additivity [1] [3] | Principle: A drug cannot synergize with itself. Conceptual Formula: (D1 / Dx1) + (D2 / Dx2) = 1 | Combinations where drugs have a similar mode of action [1]. | Assumes drugs have similar, "sham-combination" pharmacodynamic curves. Inaccurate if potency or efficacy differs significantly [2]. | | HSA (Highest Single Agent) [1] [2] | Principle: Expected effect equals the stronger effect of either drug alone. Formula: Expected Effect = max(yA, yB) | Quick filtering or as a conservative, initial benchmark [1]. | Makes no assumption of an interaction model. Very lenient; often identifies the most synergies [1] [2]. | | ZIP (Zero Interaction Potency) [1] [3] | Principle: Compares observed response to a non-interaction model where dose-response curves' potencies are unchanged in combination. | High-throughput screening; hybrid approach when drug MoAs are similar or different [1]. | Integrates concepts from Bliss and Loewe. Requires accurate dose-response curve fitting, which can fail with noisy data [2]. |
Researchers typically select a model based on the biological context of the drug combination. Here are examples of how synergy with this compound has been evaluated in recent studies.
The following workflow visualizes the typical process of designing a combination study and calculating a synergy score, from experimental setup to data analysis.
Choosing the right model is critical, as a combination may be synergistic in one model but not another [4] [2]. Here are some practical guidelines:
| Trial Phase | Regimen | Liposarcoma Subtype | Sample Size (Evaluable) | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Key Findings |
|---|---|---|---|---|---|---|
| Phase Ib [1] | This compound + Ribociclib | Advanced WDLPS or DDLPS | 74 (N/A) | 4.1% (3 PR) | 55.4% (38 SD) | Early signs of antitumor activity in a proof-of-concept setting. |
| Phase I (Expansion) [2] | This compound (Single Agent, 120 mg, Regimen 1B) | TP53 wild-type Liposarcoma | ~10 (N/A) | 10.3% (95% CI, 2.2–27.4) | N/A | Single-agent activity was limited in solid tumors, including liposarcoma. |
The data in the table above were generated from early-phase human clinical trials following these key methodologies:
Proof-of-Concept Phase Ib Study (this compound + Ribociclib) [1]: This study was designed to evaluate the safety and preliminary efficacy of co-targeting MDM2 and CDK4.
First-in-Human Phase I Study (this compound Monotherapy) [2]: This study aimed to establish the safety, pharmacokinetics, and preliminary activity of this compound as a single agent.
The therapeutic strategy behind this compound is grounded in the specific molecular biology of well-differentiated and dedifferentiated liposarcoma. The following diagram illustrates the targeted pathway.
The core mechanism is the inhibition of the MDM2-p53 interaction [2]. In WDLPS and DDLPS, the 12q13-15 chromosomal region is amplified, leading to overexpression of the MDM2 oncogene [3]. The MDM2 protein normally binds to the p53 tumor suppressor protein, tagging it for degradation and preventing it from performing its protective functions. This compound blocks this interaction, thereby reactivating p53. The restored p53 can then trigger programs for cell cycle arrest and apoptosis (programmed cell death), potentially leading to tumor regression [2] [4].
| Therapy Type | Cancer Type / Setting | Key Efficacy Findings | Source (Study Context) |
|---|---|---|---|
| Monotherapy [1] [2] | Advanced Solid Tumors | Limited activity; ORR: 10.3% (at RDE of 120 mg in regimen 1B) | Phase I First-in-Human Study (NCT02143635) |
| Acute Myeloid Leukemia (AML) | Encouraging preliminary activity; ORR: 4.2%-22.2% (varied by dosing regimen) | Phase I First-in-Human Study (NCT02143635) | |
| Relapsed/Refractory AML post stem cell transplant | Anti-leukemic activity; 2 Complete Remissions (CR) and 1 CR with incomplete hematologic recovery (CRi) in a small cohort (n=19) | Post-hoc analysis of NCT02143635 | |
| Combination Therapy | |||
| With Trametinib [3] | Melanoma (Preclinical, in vitro) | High synergy in A375 cells; 23.12% (β score, efficacy increase) and 7.48% (δ score, response beyond expectation) | In Vitro/In Vivo Translational Study |
| With Ruxolitinib [4] | Myelofibrosis (Phase 1/2) | Superior Spleen Volume Reduction (SVR) at 24 weeks vs. ruxolitinib monotherapy; reduction in JAK2V617F allele burden | ADORE Trial (NCT04097821) |
| With Ribociclib [5] | Well-differentiated/Dedifferentiated Liposarcoma (Phase 1b) | Median Progression-Free Survival (mPFS): 4.2 months with a 3-week regimen; ORR: 7% | Phase Ib Proof-of-Concept Study |
The data in the table above are derived from specific experimental designs. Here are the methodologies for the key studies cited.
This study aimed to translate in vitro synergy into in vivo efficacy and required careful estimation of pharmacokinetic (PK) and pharmacodynamic (PD) interactions [3].
The clinical data come from structured trials following rigorous protocols.
Monotherapy (First-in-Human Phase I, NCT02143635) [1]:
Combination Therapy (ADORE Trial, NCT04097821) [4]:
The rationale for combining this compound with other agents is grounded in the biology of cancer signaling pathways. The diagram below illustrates the proposed mechanism for its synergy with a MEK inhibitor.
The synergistic mechanism between this compound and Trametinib involves DUSP6 suppression, leading to increased p53 phosphorylation and enhanced expression of pro-apoptotic genes like PUMA and BIM [3]. This combination promotes apoptosis and growth inhibition more effectively than either agent alone.
| Inhibitor Name (Code) | Most Common Reported Toxicities | Dose-Limiting Toxicities (DLTs) & Severe (Grade 3/4) Events | Clinical Context & Notes |
|---|---|---|---|
| Siremadlin (HDM201) | Thrombocytopenia, neutropenia, nausea, vomiting, diarrhea [1] [2]. | Hematological DLTs (thrombocytopenia, neutropenia, leukopenia); one treatment-related death due to hematotoxicity reported [1]. | Toxicity is generally manageable with dose adjustments [1]. Myelosuppression is more frequent/severe in hematologic malignancies vs. solid tumors [2]. |
| General MDM2 Inhibitor Class | Bone marrow suppression (cytopenias), gastrointestinal toxicity (nausea, vomiting, diarrhea), metabolic disturbances, fatigue, cardiovascular effects [3] [4] [5]. | Cytopenias are the most commonly reported DLTs [3]. | Considered on-target, class-effect toxicities resulting from p53 pathway activation in healthy cells [5] [6]. |
The table above highlights key trends, which are further explained by the findings of specific clinical studies.
This compound-Specific Clinical Evidence: In a Phase Ib study for liposarcoma, this compound combined with Ribociclib demonstrated a manageable safety profile. The most significant toxicities were Grade 3/4 hematological events, which were identified as DLTs. The Recommended Dose for Expansion (RDE) was established at 120 mg every 3 weeks, showing that a tolerable schedule can be found [1]. A separate first-in-human study confirmed that these hematological toxicities are more frequent and severe in patients with leukemia compared to those with solid tumors [2].
MDM2 Inhibitor Class Effects: A systematic review of multiple MDM2 inhibitors confirms that the toxicities observed with this compound are not unique but are characteristic of this drug class. The review identified cytopenias (low blood cell counts) as the most common DLTs across various compounds [3] [4]. Experts note that these side effects, particularly thrombocytopenia and gastrointestinal issues, are considered "on-target" because they result from the desired mechanism of action—reactivating the p53 pathway—in normal, healthy tissues [5] [6].
The consistent toxicity profile across different MDM2 inhibitors is rooted in their shared mechanism of action, which can be visualized in the following pathway.
The diagram above shows how MDM2 inhibitors work by blocking the p53-MDM2 interaction, leading to p53 stabilization and activation of cell cycle arrest and apoptosis in tumor cells. However, this same mechanism also occurs in normal, rapidly dividing cells like those in the bone marrow and gastrointestinal tract, leading to the characteristic on-target toxicities [5] [6].
Key Experimental Protocols from Cited Studies:
For researchers, the key implications are:
The table below summarizes key preclinical and development data for Siremadlin, RG7112, and AMG232.
| Inhibitor | Target Binding (IC₅₀/Kd) | Cellular Potency (IC₅₀) | Clinical Status & Key Findings |
|---|---|---|---|
| This compound (HDM201) [1] [2] | Not fully disclosed [2] | Not fully disclosed [2] | Clinical trials. A second-generation inhibitor with an inactive prodrug (RO6839921) for improved tolerability [2]. |
| RG7112 [3] [2] | MDM2 HTRF IC₅₀ = 18 nM [3] | Avg. MTT IC₅₀ = 400 nM (HCT-116, SJSA-1, RKO cells) [3] | First-in-class clinical candidate. Validated MDM2-p53 targeting; showed dose-dependent p53 activation and tumor growth inhibition (90% TGI at 200 mg/kg BID) [2]. |
| AMG 232 [4] [3] [5] | SPR Kd = 0.045 nM [5] | SJSA-1 EdU IC₅₀ = 9.1 nM [3] [5] | Clinical trials. Demonstrated complete tumor regression in SJSA-1 xenograft models (ED₅₀ = 9.1 mg/kg) [5]. |
The quantitative data in the table above were generated using standardized experimental methods. Here are the typical protocols for key assays.
| Assay Type | Typical Experimental Protocol |
|---|
| Biochemical Binding Assays (e.g., HTRF/TR-FRET) [3] | 1. Label p53 peptide and MDM2 protein with donor and acceptor fluorophores. 2. Incubate test compound with MDM2 protein and labeled p53 peptide. 3. Measure fluorescence resonance energy transfer (FRET). 4. Calculate IC₅₀ based on the compound's ability to disrupt the p53-MDM2 interaction and reduce FRET signal. | | Cellular Potency Assays (e.g., EdU Assay) [3] [5] | 1. Culture p53 wild-type cancer cells (e.g., SJSA-1 osteosarcoma). 2. Treat cells with a dose range of the MDM2 inhibitor. 3. Add a modified thymidine analog (EdU) to label newly synthesized DNA. 4. Detect incorporated EdU with a fluorescent dye and measure via flow cytometry. 5. Calculate IC₅₀ based on the concentration that reduces DNA synthesis (cell proliferation) by 50%. | | In Vivo Efficacy Studies [2] [5] | 1. Implant human tumor xenografts (e.g., SJSA-1) in immunodeficient mice. 2. Randomize mice into control and treatment groups once tumors establish. 3. Administer the compound orally at predetermined doses and schedules. 4. Monitor tumor volume and body weight regularly. 5. Calculate tumor growth inhibition (TGI) or effective dose (ED₅₀) at study end. |
The following diagram illustrates the core mechanism of p53 activation targeted by these MDM2 inhibitors.
The table below consolidates the available preclinical and clinical data on this compound's efficacy and relevant PD biomarkers.
| Cancer Model / Context | Reported Efficacy / Response | Associated PD Biomarkers & Mechanisms | Evidence Level |
|---|---|---|---|
| Melanoma (Preclinical) | High synergistic effect with Trametinib (MEK inhibitor) [1]. | Synergy explained by DUSP6 suppression, leading to increased p53 phosphorylation and upregulated PUMA and BIM expression, increasing apoptosis [1]. | In vitro (A375 cell line) and in silico PBPK/PD modeling [1] [2]. |
| Acute Myeloid Leukemia (AML) (Clinical) | Encouraging preliminary activity; complete responses observed [3] [4]. | Induction of p53 pathway; on-target effect evidenced by dose-dependent thrombocytopenia [3] [4]. | Phase I clinical trial (NCT02143635) [3] [4]. |
| Liposarcoma (Clinical) | Disease control in patients with advanced solid tumors [4]. | Reactivation of wild-type p53 pathway in MDM2-amplified tumors [5] [6]. | Phase I clinical trial (NCT02143635) and other early trials [4] [5]. |
| Solid Tumors (General, Clinical) | Limited activity; disease control rate of 36.5% in a Phase I study [4]. | Reactivation of wild-type p53 pathway; on-target thrombocytopenia [4]. | Phase I clinical trial (NCT02143635) [4]. |
Here are detailed methodologies for key experiments cited in the literature, which can be adapted for validating PD biomarkers for this compound.
This protocol is based on the study that evaluated the synergy between this compound and Trametinib in melanoma cells [1].
This methodology was used to translate in vitro synergy findings into predictions of human clinical efficacy [1] [2].
The following diagrams illustrate the key mechanistic pathway and the translational workflow described in the search results.
The data indicates that the primary PD biomarker for this compound is the reactivation of the wild-type p53 pathway. The consistent observation of thrombocytopenia in clinical trials is considered an on-target effect, further validating MDM2 inhibition [3] [4] [5]. The synergy with Trametinib in melanoma involves a distinct, p53-enhanced mechanism via DUSP6 suppression [1].
A significant gap in the available search results is the lack of a direct, systematic comparison of PD biomarkers (like gene expression changes in PUMA, BIM, or p21) across a panel of different cancer models. Most data comes from discrete studies.
To build a more complete comparison guide, you may need to:
| Development Aspect | Details |
|---|---|
| Developer | Novartis [1] |
| Drug Target | HDM2/p53 [1] |
| Key Indication | Post-Polycythemia Vera Myelofibrosis (PPV-MF) [1] |
| Current Phase | Phase II (for PPV-MF) [1] |
| Phase Transition Success Rate (PTSR) | 58% (aligned with the indication benchmark for Phase II drugs in PPV-MF) [1] |
This compound is a small molecule designed to selectively block the interaction between the p53 tumor suppressor protein and its primary negative regulator, MDM2 (also known as HDM2 in humans) [2] [3].
The p53 protein plays a critical role in preventing cancer by inducing cell cycle arrest and apoptosis. However, its activity is tightly controlled by MDM2, which binds to p53 and promotes its degradation [3]. This compound binds to MDM2, disrupting this interaction and leading to the stabilization and accumulation of active p53 in tumor cells that have a wild-type (non-mutated) TP53 gene [2] [3]. This activation triggers programmed cell death.
The diagram below illustrates this targeted pathway.
A 2025 study evaluated this compound (HDM201) in Chronic Lymphocytic Leukemia (CLL) models, providing a clear example of the experimental methodology used in its development [2].
The first-in-human Phase I study (NCT02143635) established the foundation for this compound's clinical development by evaluating its safety and determining recommended doses for future studies [3] [4].
The trial established Recommended Doses for Expansion (RDEs) for future studies, which are summarized below.
| Dosing Regimen | Recommended Dose for Expansion (RDE) | Reported Response Rate (AML patients) |
|---|---|---|
| 1A (Single dose, 21-day cycle) | 250 mg | 20.0% [3] |
| 1B (Days 1 & 8, 28-day cycle) | 120 mg | 4.2% [3] |
| 2C (Days 1-7, 28-day cycle) | 45 mg | 22.2% [3] |
This compound's clinical development is ongoing, with research exploring its potential in various cancers and combination therapies.